(3R,5R)-5-Fluoropiperidin-3-ol
Description
(3R,5R)-5-Fluoropiperidin-3-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at position 3 and a fluorine atom at position 5, both in the R-configuration. Its molecular formula is C₅H₁₀FNO, with a molecular weight of 131.14 g/mol for the free base and 155.60 g/mol for its hydrochloride salt (CAS: 1955554-58-1) . The compound’s stereochemistry and fluorine substitution make it a valuable scaffold in medicinal chemistry, particularly for modulating metabolic stability and target binding through hydrogen bonding and steric effects.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3R,5R)-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
NEKACQUHAHXIIL-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1F)O |
Canonical SMILES |
C1C(CNCC1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Fluoropiperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the asymmetric reduction of a fluorinated ketone using a chiral catalyst. This process ensures the formation of the desired enantiomer with high stereoselectivity. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas or a hydride donor, and a chiral ligand to induce asymmetry.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the reduction of fluorinated ketones. This method is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature. The use of recombinant ketone reductases and cofactor regeneration systems can further enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield fluorinated ketones or aldehydes, while reduction can produce de-fluorinated piperidines.
Scientific Research Applications
(3R,5R)-5-Fluoropiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (3R,5R)-5-Fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol
- Structure : Features a trifluoromethyl (-CF₃) group at position 5 and a hydroxyl group at position 3 (S-configuration at C3, R at C5).
- Molecular Formula: C₆H₁₀F₃NO (free base), C₆H₁₁ClF₃NO (hydrochloride).
- The S-configuration at C3 alters spatial orientation, which may impact receptor binding compared to the R,R configuration of the target compound.
- Applications : Likely used in targets requiring strong electron-withdrawing groups, such as enzyme inhibitors.
(3R,5R)-1-Benzyl-5-methyl-piperidin-3-ol
- Structure : Substituted with a benzyl group at position 1 and a methyl group at position 5.
- Molecular Formula: C₁₃H₁₉NO.
- Methyl substitution at C5 lacks the electronegativity of fluorine, reducing metabolic stability but offering simpler synthetic routes.
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
- Structure : A pyridine derivative with fluorine at C5 and a hydroxypropyl chain at C3.
- Molecular Formula: C₈H₁₀FNO₂ (CAS: 1228666-37-2).
- Key Differences :
Crystalline (3R,4R)-4-Amino-piperidin-3-ol Derivatives
- Structure: Amino group at C4 and a complex pyrrolo-triazine substituent.
- Example: Crystalline forms of (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol.
- Key Differences: The amino group enhances basicity, facilitating salt formation (e.g., hydrochloride) for improved solubility . The bulky substituent may limit bioavailability but increase specificity for cancer-related targets.
Comparative Data Table
| Compound Name | Molecular Formula (Free Base) | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Key Properties |
|---|---|---|---|---|---|
| (3R,5R)-5-Fluoropiperidin-3-ol | C₅H₁₀FNO | 131.14 | -OH (C3), -F (C5) | R,R | High metabolic stability |
| (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol | C₆H₁₀F₃NO | 169.14 | -OH (C3), -CF₃ (C5) | S,R | High lipophilicity |
| (3R,5R)-1-Benzyl-5-methyl-piperidin-3-ol | C₁₃H₁₉NO | 205.30 | -Benzyl (C1), -CH₃ (C5) | R,R | Enhanced BBB penetration |
| 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol | C₈H₁₀FNO₂ | 171.17 | -F (C5), -CH₂CH₂OH (C3) | - | Aromatic ring, planar conformation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
